molecular formula C5H14ClNO B8036281 (2-Hydroxypropyl)dimethylammonium chloride

(2-Hydroxypropyl)dimethylammonium chloride

Cat. No.: B8036281
M. Wt: 139.62 g/mol
InChI Key: JUSZROWIGBIXOS-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C₅H₁₄ClNO. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a non-foaming algaecide, making it valuable in water treatment processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxypropyl)dimethylammonium chloride can be synthesized through the reaction of dimethylamine with 1-chloro-2-propanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

(CH₃)₂NH + ClCH₂CH(OH)CH₃(CH₃)₂NCH₂CH(OH)CH₃HCl\text{(CH₃)₂NH + ClCH₂CH(OH)CH₃} \rightarrow \text{(CH₃)₂NCH₂CH(OH)CH₃} \cdot \text{HCl} (CH₃)₂NH + ClCH₂CH(OH)CH₃→(CH₃)₂NCH₂CH(OH)CH₃⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where dimethylamine and 1-chloro-2-propanol are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which is usually a colorless transparent liquid.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the hydroxyl group and the quaternary ammonium center. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. For example, reacting with sodium hydroxide can lead to the formation of (2-Hydroxypropyl)dimethylamine.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.

Major Products

    Substitution: (2-Hydroxypropyl)dimethylamine

    Oxidation: (2-Oxopropyl)dimethylammonium chloride

    Reduction: (2-Hydroxypropyl)dimethylamine

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxypropyl)dimethylammonium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases. It is also employed in the synthesis of various organic compounds due to its reactivity.

Biology

In biological research, this compound is used in the study of cell membranes and ion channels. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in experiments involving membrane permeability and transport.

Medicine

In medicine, this compound is explored for its potential antimicrobial properties. It is used in formulations for disinfectants and antiseptics, particularly in hospital settings.

Industry

Industrially, this compound is widely used in water treatment as a non-foaming algaecide. It helps control the growth of algae in swimming pools, cooling towers, and paper mill waters. Additionally, it is used in the production of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)dimethylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Used in similar applications, particularly in the study of cell membranes and as a surfactant.

    Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.

Uniqueness

(2-Hydroxypropyl)dimethylammonium chloride is unique due to its hydroxyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it more suitable for specific applications where other quaternary ammonium compounds might not be as effective.

Properties

IUPAC Name

2-hydroxypropyl(dimethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZROWIGBIXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[NH+](C)C)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83176-72-1
Details Compound: 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer
Record name 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83176-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54541-47-8
Record name N,N-Dimethyl-2-hydroxypropylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54541-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-hydroxypropyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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